3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 2-(2-chloro-6-fluorophenyl)acetyl group and fused to an oxazolidine-2,4-dione moiety. The oxazolidine-2,4-dione group is known to enhance metabolic stability, while the chloro-fluoro substitution on the phenyl ring may optimize target binding through hydrophobic interactions .
Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have confirmed its three-dimensional conformation, particularly the planar oxazolidinedione ring and the puckered pyrrolidine system, which influence its intermolecular interactions .
Properties
IUPAC Name |
3-[1-[2-(2-chloro-6-fluorophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4/c16-11-2-1-3-12(17)10(11)6-13(20)18-5-4-9(7-18)19-14(21)8-23-15(19)22/h1-3,9H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPQIIYDPGPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) | Key Pharmacological Target |
|---|---|---|---|---|
| 3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | Pyrrolidine + oxazolidine-2,4-dione | 2-Chloro-6-fluorophenylacetyl | 369.78 | Hypothesized kinase inhibitor |
| 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea (Patent Compound) | Pyrrolidine + pyrazole-urea | 3-Fluorophenyl, methoxyethyl, pyrimidinyl | 592.12 | TRKA kinase inhibitor |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Pyrazole | 3-Chlorophenylsulfanyl, trifluoromethyl | 322.75 | Undisclosed (antimicrobial) |
Pharmacological Activity
- The oxazolidine-2,4-dione may mimic ATP-binding motifs, while the chloro-fluoro-phenyl group enhances hydrophobic pocket interactions .
- Patent Compound (TRKA Inhibitor) : Exhibits IC₅₀ values <100 nM against TRKA kinase due to urea-linked pyrazole and pyrimidine groups, which stabilize hydrogen bonds with the kinase active site .
- Pyrazole Derivative : The 3-chlorophenylsulfanyl group confers broad-spectrum antimicrobial activity (MIC ~2–8 µg/mL) by disrupting membrane integrity .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| This compound | 2.8 | 0.15 (aqueous) | >6 (predicted) |
| Patent Compound (TRKA Inhibitor) | 4.1 | 0.02 | 3.2 (hepatic microsomes) |
| Pyrazole Derivative | 3.5 | 0.08 | 1.5 |
- Lipophilicity : The target compound’s logP (2.8) balances membrane permeability and solubility better than the highly lipophilic TRKA inhibitor (logP 4.1) .
- Metabolic Stability : The oxazolidine-2,4-dione core in the target compound likely resists oxidative metabolism compared to the pyrazole-urea analogue, which undergoes rapid N-dealkylation .
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